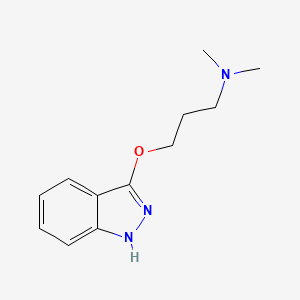

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-

Description

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- is a tertiary amine derivative characterized by an indazole ring linked via an ether oxygen to a dimethylaminopropyl chain. Its molecular formula is C₁₂H₁₇N₃O, with an exact mass of 219.1259 g/mol .

Properties

IUPAC Name |

3-(1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15(2)8-5-9-16-12-10-6-3-4-7-11(10)13-14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRCKJSAOVNGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- typically involves the reaction of 1H-indazole-3-ol with 3-chloropropanamine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine or indazole moiety, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- serves as a building block in the synthesis of more complex molecules. Its structural features allow for the development of novel pharmaceuticals and agrochemicals. Key reactions include:

- Oxidation: Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride.

- Substitution: Nucleophilic substitution can occur at the amine or indazole moiety.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown effectiveness against various microbial strains.

- Anticancer Activity: Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Ongoing research is investigating its potential as a therapeutic agent for conditions such as neurological disorders and certain types of cancer. The indazole moiety is particularly noted for its ability to interact with biological targets, potentially modulating enzyme activity or receptor function .

Industry

In industrial applications, 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- is utilized in the development of advanced materials, including polymers and coatings. Its unique structural properties contribute to enhanced material performance .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-. The compound was tested on various cancer cell lines, showing significant inhibition of cell growth at specific concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of this compound against resistant bacterial strains. Results indicated that it effectively inhibited growth at lower concentrations compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Benzydamine (1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy])

- CAS No.: 642-72-8

- Molecular Formula : C₁₉H₂₃N₃O

- Molecular Weight : 309.4054 g/mol .

- Key Features: Structural similarity includes the indazole ring but differs by a benzyl substitution at the indazole nitrogen. Applications: Used as a non-steroidal anti-inflammatory drug (NSAID) and local anesthetic, with European Pharmacopoeia recognition as a reference standard . Physicochemical Properties: Boiling points reported between 2350–2391 (units unspecified, possibly related to chromatographic retention indices) . Metabolism: Likely undergoes hepatic oxidation or dealkylation due to the tertiary amine and aromatic systems.

This substitution may also alter receptor selectivity (e.g., cyclooxygenase vs. serotonin receptors).

Cyclobenzaprine Hydrochloride (1-Propanamine, 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride)

- CAS No.: 6202-23-9

- Molecular Formula : C₂₀H₂₁N·HCl

- Molecular Weight : 311.85 g/mol .

- Key Features: Contains a tricyclic dibenzocycloheptene system instead of indazole. Applications: Centrally acting muscle relaxant, structurally related to tricyclic antidepressants . Mechanism: Inhibits serotonin and norepinephrine reuptake in the CNS.

Comparison with Target Compound: The tricyclic system in cyclobenzaprine enhances binding to monoamine transporters, a feature absent in the indazole-based target compound. This structural difference likely results in divergent therapeutic uses (muscle relaxation vs.

Chlorprothixene (1-Propanamine, 3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-)

Comparison with Target Compound: The sulfur atom in thioxanthene and chlorine substitution may increase metabolic stability but also toxicity risks.

3-Methoxy-N,N-dimethyl-1-propanamine

- CAS No.: 20650-07-1

- Molecular Formula: C₆H₁₅NO

- Molecular Weight : 117.192 g/mol .

- Key Features: Methoxy group replaces the indazolyloxy moiety.

Comparison with Target Compound :

The methoxy group’s electron-donating nature reduces aromaticity and hydrogen-bonding capacity, likely diminishing biological activity compared to the indazole derivative.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Primary Application |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₇N₃O | 219.1259 | Indazole-ether linkage | Under investigation (metabolite) |

| Benzydamine | C₁₉H₂₃N₃O | 309.4054 | Benzyl-substituted indazole | Anti-inflammatory, local anesthetic |

| Cyclobenzaprine HCl | C₂₀H₂₁N·HCl | 311.85 | Tricyclic dibenzocycloheptene | Muscle relaxant |

| Chlorprothixene | C₁₈H₁₈ClNS | 315.88 | Thioxanthene with chlorine | Antipsychotic |

| 3-Methoxy-N,N-dimethyl-1-propanamine | C₆H₁₅NO | 117.192 | Methoxypropylamine | Synthetic intermediate |

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- Metabolism: Dimethylamino groups are prone to oxidative dealkylation, generating primary amines as metabolites .

- Toxicity : Chlorprothixene’s chlorine and sulfur atoms correlate with higher toxicity, suggesting the indazole-based target compound may have a safer profile .

Biological Activity

1-Propanamine, 3-(1H-indazol-3-yloxy)-N,N-dimethyl-, commonly known as Benzydamine, is a compound with notable biological activity. It is primarily recognized for its anti-inflammatory and analgesic properties and has been utilized in various therapeutic applications, particularly in the treatment of pain and inflammation in the oropharyngeal region.

- Molecular Formula : C19H23N3O

- Molecular Weight : 309.4054 g/mol

- CAS Registry Number : 642-72-8

- IUPAC Name : N,N-Dimethyl-3-((1-(phenylmethyl)-1H-indazol-3-yl)oxy)-1-propanamine

Benzydamine functions primarily as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves inhibition of the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, Benzydamine exhibits local anesthetic effects, contributing to its analgesic properties.

Pharmacokinetics

Benzydamine is well absorbed when administered topically or orally. It is metabolized in the liver, primarily into its N-oxide form, which retains some biological activity. The pharmacokinetic profile indicates a rapid onset of action, making it effective for acute pain management.

Biological Activity and Therapeutic Uses

Benzydamine has been extensively studied for its efficacy in treating various conditions:

- Oropharyngeal Pain : Clinical trials have demonstrated that Benzydamine mouthwash significantly reduces pain associated with conditions such as sore throat and mucositis due to radiation therapy .

- Anti-inflammatory Effects : Studies indicate that Benzydamine can reduce inflammation in various tissues, making it useful in treating inflammatory conditions .

Case Studies

- Oropharyngeal Mucositis : In controlled studies involving cancer patients undergoing radiotherapy, Benzydamine was shown to alleviate pain and reduce edema effectively. Patients reported significant relief from symptoms compared to placebo .

- Sore Throat Relief : A randomized trial involving patients with acute sore throat revealed that those using Benzydamine experienced faster relief of pain compared to those receiving standard care .

- Abuse Potential : There have been reports of Benzydamine being misused for its psychoactive effects. A case study documented a young male experiencing visual hallucinations after consuming high doses of Benzydamine combined with alcohol, highlighting the need for caution regarding its use .

Safety Profile

While generally well-tolerated, Benzydamine can cause side effects such as throat irritation, dryness of the mouth, and drowsiness. Rare adverse effects include hallucinations and other neuropsychiatric symptoms when taken in excessive amounts .

Summary of Research Findings

Q & A

Q. How can QSAR models guide structural optimization of this compound?

- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and Hammett constants. Train models with Bayesian neural networks or random forest algorithms on datasets of indazole derivatives. Prioritize modifications (e.g., halogenation at indazole C5) predicted to enhance target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.